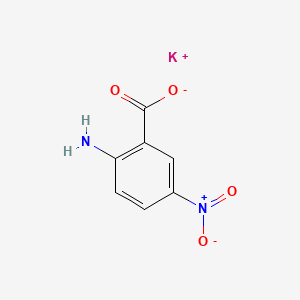

Potassium 2-amino-5-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

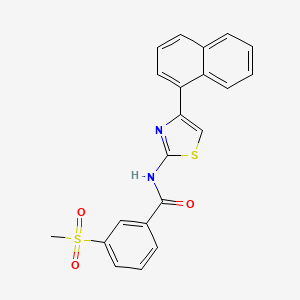

Potassium 2-amino-5-nitrobenzoate is an organic compound with the molecular formula C7H5KN2O4 and a molecular weight of 220.22 . It is used in research and has potential applications in various fields .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as benzocaine, involves the reduction and esterification of p-nitrobenzoic acid . This process can be optimized using continuous flow systems .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with an amino group and a nitro group attached . The potassium ion is likely associated with the carboxylate group of the benzoic acid core .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well-documented, compounds with similar structures, such as benzocaine, undergo various reactions. These include esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction, or starting with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .Physical And Chemical Properties Analysis

This compound is a yellow crystalline powder. It has a molecular weight of 220.22 .Wissenschaftliche Forschungsanwendungen

Mechanistic Studies and Chemical Reactions

- Conversion Mechanisms : Research by Treston, Blakeley, and Zerner (1980) provided insight into the quantitative conversion of 2-nitrobenzoate ion into 2-nitroso-5-hydroxybenzoate ion in high molarity potassium hydroxide, highlighting the mechanism involving the rate-limiting formation of a Meisenheimer adduct followed by proton abstraction (Treston, Blakeley, & Zerner, 1980).

Material Science and Photocatalysis

- Sensor Development : Lindner et al. (1990) designed and synthesized a novel, highly lipophilic ionophore for potassium sensing, useful for clinical and physiological determinations, showing the potential of nitrobenzoate derivatives in biological and clinical applications (Lindner et al., 1990).

Analytical Chemistry Applications

- Thiol Quantitation : Zhu, Dhimitruka, and Pei (2004) introduced 5-(2-Aminoethyl)dithio-2-nitrobenzoate (ADNB) as a base-stable alternative to Ellman's reagent for thiol quantitation under alkaline conditions, demonstrating its utility in enzymatic assays and thiol content determination (Zhu, Dhimitruka, & Pei, 2004).

Environmental and Microbial Studies

- Microbial Transformation : Hallas and Alexander (1983) investigated the transformation of mono- and dinitroaromatic compounds in sewage effluent, highlighting the microbial pathways that degrade such compounds, including nitrobenzoic acids, under various conditions (Hallas & Alexander, 1983).

Safety and Hazards

While specific safety data for Potassium 2-amino-5-nitrobenzoate is not available, similar compounds may cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .

Wirkmechanismus

Target of Action

Potassium 2-amino-5-nitrobenzoate is a chemical compound that is used in various applications, including as an intermediate for dyes and pharmaceuticals . .

Mode of Action

It is known that nitrobenzoates can be used in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that nitrobenzoates can be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in water . These properties may influence its bioavailability.

Result of Action

It is known that nitrobenzoates can be used in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis . This reaction can result in the formation of new carbon–carbon bonds, which can have significant effects at the molecular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, in which nitrobenzoates can be involved, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction, and thus the action of this compound, could be influenced by the presence of various functional groups and the conditions under which the reaction takes place.

Eigenschaften

IUPAC Name |

potassium;2-amino-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4.K/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOPWTVKTDYMCB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B2532679.png)

![3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2532687.png)

![methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate](/img/structure/B2532689.png)

![4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2532693.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2532696.png)

![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2532699.png)

![5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2532700.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)